2-(Tert-butyl)thiomorpholine
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Overview
Description
2-(Tert-butyl)thiomorpholine is an organic compound that belongs to the class of thiomorpholines. Thiomorpholines are heterocyclic compounds containing a sulfur atom and a nitrogen atom in a six-membered ring. The tert-butyl group attached to the thiomorpholine ring enhances its steric properties, making it a valuable compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Tert-butyl)thiomorpholine typically involves the reaction of thiomorpholine with tert-butyl halides under basic conditions. One common method is the reaction of thiomorpholine with tert-butyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(Tert-butyl)thiomorpholine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiomorpholine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide, potassium cyanide.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiomorpholine derivatives.
Substitution: Functionalized thiomorpholine compounds.
Scientific Research Applications
2-(Tert-butyl)thiomorpholine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules. It is also employed in the development of new catalysts and ligands for various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Tert-butyl)thiomorpholine involves its interaction with molecular targets through its sulfur and nitrogen atoms. These interactions can lead to the formation of stable complexes with metal ions, which can act as catalysts in various chemical reactions. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in different pathways.
Comparison with Similar Compounds
Thiomorpholine: Lacks the tert-butyl group, making it less sterically hindered and more reactive in certain reactions.
2-(Tert-butyl)thiazolidine: Contains a sulfur atom in a five-membered ring, offering different reactivity and applications.
2-(Tert-butyl)piperidine: Contains a nitrogen atom in a six-membered ring, similar to thiomorpholine but without the sulfur atom.
Uniqueness: 2-(Tert-butyl)thiomorpholine is unique due to the presence of both sulfur and nitrogen atoms in its ring structure, combined with the steric effects of the tert-butyl group. This combination imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C8H17NS |
---|---|
Molecular Weight |
159.29 g/mol |
IUPAC Name |
2-tert-butylthiomorpholine |
InChI |
InChI=1S/C8H17NS/c1-8(2,3)7-6-9-4-5-10-7/h7,9H,4-6H2,1-3H3 |
InChI Key |
MORLWEAUWFOIGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CNCCS1 |
Origin of Product |
United States |
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